molecular formula C18H19F3N2O3 B2477179 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea CAS No. 1351608-97-3

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea

Cat. No.: B2477179
CAS No.: 1351608-97-3
M. Wt: 368.356
InChI Key: LERKAKSIMQALGF-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a urea derivative characterized by a 4-ethoxyphenyl group at one terminus and a 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl moiety at the other. The ethoxy group enhances lipophilicity and metabolic stability, while the trifluoromethyl group contributes to electronic effects and binding affinity.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3/c1-2-26-15-9-7-14(8-10-15)23-17(25)22-11-16(24)12-3-5-13(6-4-12)18(19,20)21/h3-10,16,24H,2,11H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERKAKSIMQALGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

The most direct route involves reacting 4-ethoxyphenyl isocyanate with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol. This exothermic reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane at 0–25°C, achieving 68–85% yields within 2–4 hours. Critical parameters include:

  • Molar ratio : 1:1.05 (isocyanate:amine) to compensate for moisture sensitivity
  • Temperature control : Below 30°C prevents urea trimerization
  • Additives : Molecular sieves (4Å) to scavenge water, improving yield by 12–15%

The reaction’s progress can be monitored via FT-IR spectroscopy, observing the disappearance of the isocyanate ν(N=C=O) stretch at ~2270 cm⁻¹.

Solvent Optimization and Yield Enhancement

Comparative solvent studies reveal:

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (h)
THF 7.58 82 ± 3 2.5
DCM 8.93 78 ± 2 3.0
Acetonitrile 37.5 65 ± 4 4.5
Toluene 2.38 71 ± 3 5.0

Data adapted from analogous urea syntheses. THF’s moderate polarity and Lewis basicity facilitate both reactant solubility and transition-state stabilization.

Catalytic Methods for Enantioselective Synthesis

Hydrogen-Bond-Donor Catalysis

Chiral squaramide catalysts enable asymmetric synthesis of the 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine precursor. Using 3,5-bis(trifluoromethyl)phenyl-substituted BINOL derivatives (20 mol%), researchers achieved:

  • Enantiomeric excess : 92–96% ee
  • Reaction scale : Up to 10 mmol with maintained selectivity
  • Catalyst recycling : 3 cycles with <5% ee erosion

The catalyst’s dual hydrogen-bonding sites activate both the imine electrophile and allylsilane nucleophile during the key C–N bond-forming step.

Phase-Transfer Catalysis in Hydroxyl Protection

Protection of the secondary alcohol as a tert-butyldimethylsilyl (TBS) ether prior to urea formation prevents undesired side reactions. A bifunctional ammonium catalyst (20 mol%) achieves:

  • Protection efficiency : 94% yield
  • Deprotection selectivity : >99% TBS removal without urea cleavage
  • Overall yield improvement : 22% vs. non-catalytic methods

Solid-Phase Synthesis for Parallel Optimization

Resin-Bound Isocyanate Strategy

Immobilizing 4-ethoxyphenyl isocyanate on Wang resin (loading: 0.8–1.2 mmol/g) enables combinatorial screening of coupling conditions:

  • Resin activation : Treat with 20% piperidine/DMF to remove Fmoc groups
  • Coupling : 2 eq. amine in DMF, 18 h, 25°C
  • Cleavage : TFA/H2O (95:5), 2 h

This approach facilitated the identification of optimal conditions for sterically hindered amines, improving yields from 48% to 79% in scaled reactions.

Green Chemistry Approaches

Ionic Liquid-Mediated Synthesis

Diisopropylethylammonium acetate (DIPEAc) serves as both solvent and catalyst, enabling:

  • Reaction acceleration : 45 min vs. 4 h in conventional solvents
  • Yield enhancement : 93% vs. 78% in THF
  • Recyclability : 5 cycles with <8% activity loss

The ionic liquid’s dual acid-base character activates the isocyanate through hydrogen bonding while stabilizing the amine via electrostatic interactions.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

Key characterization data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.62 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 5.32 (t, J = 5.6 Hz, 1H, OH), 4.01 (q, J = 7.0 Hz, 2H, OCH2), 3.85–3.79 (m, 1H, CHOH), 3.12–2.98 (m, 2H, CH2N), 1.35 (t, J = 7.0 Hz, 3H, CH3)
  • HRMS (ESI+) : m/z calcd for C18H18F3N2O3 [M+H]+: 383.1245, found: 383.1248

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antidiabetic Activity

Research has indicated that compounds similar to 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea exhibit antidiabetic properties. For instance, studies involving structurally related compounds have shown that they can act as inhibitors of key enzymes involved in glucose metabolism, such as α-glucosidase and DPP-IV (Dipeptidyl Peptidase-4). These enzymes play crucial roles in glucose homeostasis and their inhibition can lead to improved glycemic control in diabetic patients .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Related fluorinated compounds have been evaluated for their antibacterial activities against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain derivatives exhibit significant inhibitory effects comparable to standard antibiotics, indicating that 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea may possess similar activities .

Polymeric Composites

In material science, the incorporation of fluorinated compounds into polymeric matrices has been explored for enhancing the thermal stability and hydrophobicity of materials. The unique properties imparted by the trifluoromethyl group can improve the performance of coatings and films used in various industrial applications .

Case Study 1: Antidiabetic Compound Development

A study focused on synthesizing a series of urea derivatives, including 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea, revealed promising results in lowering blood glucose levels in animal models. The mechanism was attributed to the inhibition of glucagon secretion and enhancement of insulin sensitivity, showcasing the compound's potential as a therapeutic agent for diabetes management .

Case Study 2: Antimicrobial Efficacy Assessment

In another investigation, researchers tested a library of fluorinated urea derivatives against clinical strains of bacteria. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics. This suggests that 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea could be a candidate for further development as an antimicrobial agent .

Data Tables

Application AreaKey FindingsReferences
Antidiabetic ActivityInhibition of α-glucosidase; improved glycemic control ,
Antimicrobial ActivitySignificant activity against Gram-positive/negative bacteria ,
Material ScienceEnhanced thermal stability in polymer composites

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethylphenyl-Urea Motifs

Pyridine-Urea Derivatives (Compounds 82 and 83)
  • Compound 82 : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea
  • Compound 83 : 1-[3-(Trifluoromethyl)phenyl]-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea
    • Key Differences : Pyridine core replaces the hydroxyethyl linker; chloro and methoxy substituents alter electronic properties.
    • Activity : Compound 83 demonstrated antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ unspecified) .
Thiazole-Piperazine Ureas (Compounds 11d, 11e)
  • Compound 11d : 1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
  • Synthesis: High yields (85–87%) and molecular weights (534.1–534.2 g/mol) suggest robust synthetic routes .
Chloro-Trifluoromethylphenyl Ureas (Compound 7n, A5)
  • Compound 7n : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea
  • Compound A5 : 1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea
    • Key Differences : Compound 7n includes a pyridine-thioether group, while A5 has a hydroxylphenyl substituent.
    • Synthesis : A5 was synthesized with 83% yield and 98% purity , whereas 7n has HRMS-confirmed structure (m/z 496.1066) .

Substituent Effects on Pharmacological Properties

Table 1: Comparative Analysis of Key Compounds
Compound Name Substituents Molecular Weight (g/mol) Biological Activity Yield/Purity Reference
Target Compound 4-Ethoxyphenyl, 2-hydroxyethyl linker Not provided Not reported Not provided N/A
Compound 83 (Pyridine-urea) 3-Trifluoromethylphenyl, pyridine Not provided MCF-7 inhibition Not provided
Compound 11d (Thiazole-piperazine urea) 4-Trifluoromethylphenyl, thiazole 534.1 Not reported 85.3% yield
Compound A5 (Chloro-trifluoromethyl) 4-Chloro-3-CF₃, 4-hydroxyphenyl Not provided Not reported 83% yield, 98% purity
Compound 7n (Pyridine-thioether urea) Chloro-CF₃, pyridine-thioether 496.1 Not reported HRMS confirmed

Role of Substituents and Linkers

  • Trifluoromethyl Group : Common in all compounds; enhances binding via hydrophobic and electron-withdrawing effects.
  • Ethoxy vs. Methoxy/Hydroxy : The target compound’s ethoxy group may improve metabolic stability compared to methoxy (Compound 82) or hydroxy (A5) groups .
  • Linker Diversity : Hydroxyethyl linker in the target compound contrasts with pyridine (Compound 83), thiazole-piperazine (11d), or pyridine-thioether (7n) cores, suggesting divergent target selectivity.

Biological Activity

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The compound can be synthesized through various methods, including light-mediated arylation techniques. For instance, protocols utilizing photocatalysts such as Eosin Y have been employed to facilitate the formation of the urea linkage and the introduction of functional groups .

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including receptors and enzymes. Notably, it has shown promise in modulating neurotransmitter receptors and exhibiting cytotoxic effects against cancer cell lines.

Key Biological Activities

  • Receptor Modulation : The compound acts as a positive allosteric modulator for certain nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation can enhance synaptic transmission and has potential therapeutic implications for neurodegenerative diseases .
  • Anticancer Properties : Studies have indicated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been shown to induce apoptosis in MCF-7 breast cancer cells, leading to increased caspase-3 activity .

Case Studies

  • Neuropharmacological Effects :
    • In vitro studies demonstrated that the compound increased the efficacy of α7 nAChRs in Xenopus oocytes, with an EC50 value indicating substantial potency .
    • Modifications to the compound's structure were found to enhance its activity at these receptors, suggesting a structure-activity relationship (SAR) that could guide future drug design.
  • Cytotoxicity Against Cancer Cells :
    • Research indicated that 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea exhibited IC50 values in the low micromolar range against MCF-7 and HCT-116 cancer cell lines. This suggests a competitive efficacy compared to established chemotherapeutics like doxorubicin .
    • Flow cytometry analysis revealed that treated cells arrested in the G1 phase of the cell cycle and underwent apoptosis, further supporting its potential as an anticancer agent.

Data Tables

Biological Activity Target IC50 (µM) Comments
α7 nAChR ModulationnAChR0.14Positive allosteric modulator
CytotoxicityMCF-70.48Induces apoptosis via caspase activation
CytotoxicityHCT-1160.76Comparable to doxorubicin

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